N-Boc-1-allyl-1-aminocyclopentane
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Overview
Description
N-Boc-1-allyl-1-aminocyclopentane is a chemical compound with the molecular formula C13H23NO2. It is a derivative of aminocyclopentane, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and an allyl group is attached to the nitrogen atom. This compound is used in various organic synthesis processes due to its stability and reactivity.
Mechanism of Action
Mode of Action
The compound belongs to the class of Boc-protected amino acids and peptides . The Boc group is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . The compound can be deprotected at high temperatures using a thermally stable ionic liquid . This ionic liquid has low viscosity, high thermal stability, and demonstrates a catalytic effect .
Biochemical Pathways
, and its deprotection can influence various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Boc-1-allyl-1-aminocyclopentane. For instance, the deprotection of the Boc group can be influenced by temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-1-allyl-1-aminocyclopentane can be synthesized through a multi-step process. One common method involves the protection of 1-aminocyclopentane with a Boc group, followed by the introduction of an allyl group. The protection of the amino group is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction is carried out in a solvent like ethanol or dichloromethane at room temperature .
The allylation step involves the reaction of the Boc-protected amine with an allyl halide (e.g., allyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is usually performed in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-allyl-1-aminocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Allyl bromide, sodium hydride (NaH), potassium tert-butoxide (KOtBu), tetrahydrofuran (THF).
Deprotection Reactions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), dichloromethane (DCM).
Oxidation and Reduction Reactions: Various oxidizing and reducing agents, such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 1-allyl-1-aminocyclopentane, while substitution reactions can introduce various functional groups at the allyl position.
Scientific Research Applications
N-Boc-1-allyl-1-aminocyclopentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-Boc-1-allyl-1-aminocyclopentane can be compared with other Boc-protected amines, such as:
N-Boc-1-aminocyclopentane: Lacks the allyl group, making it less versatile for certain synthetic applications.
N-Boc-1-allyl-1-aminocyclohexane: Contains a cyclohexane ring instead of a cyclopentane ring, which can affect its reactivity and steric properties.
N-Boc-1-allyl-1-aminocyclobutane: Features a cyclobutane ring, leading to different conformational and steric effects.
The uniqueness of this compound lies in its combination of the Boc-protected amino group and the allyl group, which provides a balance of stability and reactivity for various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(1-prop-2-enylcyclopentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-8-13(9-6-7-10-13)14-11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSNBBVBXMCHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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